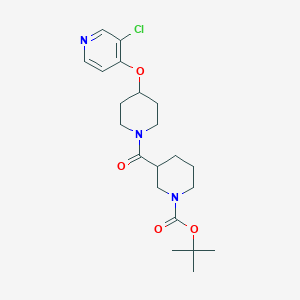

Tert-butyl 3-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)piperidine-1-carboxylate

Description

Tert-butyl 3-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group, a central piperidine-1-carbonyl bridge, and a 3-chloropyridin-4-yloxy substituent. This structure is common in medicinal chemistry, where the tert-butyl group enhances solubility and stability during synthesis, while the chloropyridine moiety may contribute to bioactivity through electronic or steric effects .

Properties

IUPAC Name |

tert-butyl 3-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30ClN3O4/c1-21(2,3)29-20(27)25-10-4-5-15(14-25)19(26)24-11-7-16(8-12-24)28-18-6-9-23-13-17(18)22/h6,9,13,15-16H,4-5,7-8,10-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICGTCUDOUGFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)piperidine-1-carboxylate, identified by its CAS number 2034366-64-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 423.9 g/mol. Its structure features a piperidine core with various substituents that contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034366-64-6 |

| Molecular Formula | CHClNO |

| Molecular Weight | 423.9 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Research indicates that the compound exhibits various biological activities primarily through modulation of specific receptors and enzymes. The presence of the chloropyridine moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes, which may be crucial in metabolic pathways related to diseases such as tuberculosis (TB). For instance, structural modifications have led to enhanced potency against MenA, an enzyme involved in menaquinone biosynthesis in Mycobacterium tuberculosis .

- Neuropharmacological Effects : Given its piperidine structure, there is potential for activity in the central nervous system. Compounds with similar structures have been shown to interact with various neurotransmitter receptors, which could lead to effects on mood and cognition.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related derivatives:

- Antimicrobial Activity : A study focused on piperidine derivatives indicated that modifications could lead to significant antimicrobial properties. The compound's ability to inhibit bacterial growth was assessed through MIC (Minimum Inhibitory Concentration) tests, showing promising results against various strains .

- Pharmacokinetics : Research into the pharmacokinetic profiles of similar compounds suggests that the tert-butyl group enhances solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies

- Case Study on Tuberculosis Treatment : A derivative of this compound was evaluated in vivo for its efficacy against TB. The study demonstrated that when combined with other agents targeting the electron transport chain, it achieved nearly complete sterilization of M. tuberculosis within two weeks .

- Neuropharmacological Assessment : Another study examined the effects of piperidine derivatives on anxiety and depression models in rodents. Results indicated that compounds similar to this compound exhibited anxiolytic effects, suggesting their potential use in treating mood disorders .

Comparison with Similar Compounds

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate ()

- Structure : Lacks the piperidine-1-carbonyl bridge and chloropyridine group, instead featuring a 4-methylpentyl chain.

- Synthesis : Utilizes di-tert-butyl carbonate for carbamate formation under mild conditions (86% yield), contrasting with the target compound’s likely multi-step coupling for the carbonyl bridge .

- Key Data : ¹H NMR (δ 1.40–3.10 ppm for piperidine protons) and HRMS confirmed molecular integrity.

3-(4-(4-Fluoro-2-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (Compound 62, )

- Structure : Shares the piperidine-1-carbonyl linkage but replaces chloropyridine with a fluorinated aryl-triazolopyridine system.

- Synthesis : Achieved via Suzuki coupling and hydrogenation (98.5% yield), highlighting the versatility of palladium catalysis in introducing aromatic groups .

- Bioactivity : Fluorinated aryl groups enhance metabolic stability and binding affinity in enzyme inhibitors, suggesting the target’s chloropyridine may serve a similar role .

Tert-butyl 3-((6-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate (A178263, )

- Structure : Chloropyrimidine substituent instead of chloropyridine.

- Electronic Effects : Pyrimidine’s electron-deficient nature may alter π-π stacking compared to pyridine, impacting interactions with biological targets .

Physicochemical Properties

NMR and Mass Spectrometry

- Target Compound : Expected ¹H NMR signals for the chloropyridine (δ 7.5–8.5 ppm) and piperidine carbonyl (δ ~170 ppm in ¹³C NMR). HRMS would confirm the molecular ion [M+H]⁺ at m/z ~463.2 (calculated for C₂₁H₂₇ClN₃O₄).

- Tert-butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate () : ¹H NMR shows aromatic protons at δ 7.20–7.40 ppm, with a molecular mass of 309.83 g/mol . Comparatively, the target’s chloropyridine and carbonyl groups increase polarity and molecular weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.